Phosphomolybdic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor Material and Reagent:

- Phosphomolybdic acid hydrate serves as a precursor for the synthesis of various materials, including composites of graphene oxide, carbon nanotubes, and molybdenum compounds .

- It also acts as a reagent in the preparation of hybrid organic-inorganic materials with potential applications in catalysis and energy storage .

Electroactive Material for Batteries:

- Due to its unique properties, phosphomolybdic acid hydrate exhibits electroactive behavior, making it a potential candidate for cation-insertion electrodes in hybrid organic-inorganic molecular batteries .

- Research is ongoing to explore its full potential in battery technology.

Catalyst Precursor:

- In combination with hydrogen peroxide as an oxidant, phosphomolybdic acid hydrate can act as a precursor for catalysts used in the oxidation of dibenzothiophenes present in diesel fuels .

- This research holds promise for cleaner fuel technologies.

Other Potential Applications:

- Beyond the areas mentioned above, phosphomolybdic acid hydrate is being explored for various other research applications, including its potential use in sensors, drug delivery systems, and corrosion inhibitors.

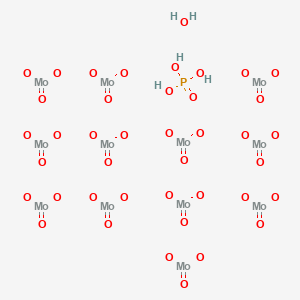

Phosphomolybdic acid is a heteropolymetalate with the chemical formula H₃[Mo₁₂PO₄₀]·12H₂O. It appears as a yellow crystalline solid, although impurities can impart a greenish hue. This compound is highly soluble in water and polar organic solvents, such as ethanol, making it versatile in various applications. Phosphomolybdic acid is also known by other names, including dodecamolybdophosphoric acid. It has been utilized in organic synthesis and histology, particularly as a staining agent due to its ability to form colored complexes with various organic compounds .

The mechanism of action of PMA hydrate depends on the specific application. As a Lewis acid, it can accept electron pairs from Lewis bases, forming coordination complexes.

In the case of phosphate determination, PMA interacts with phosphate ions, forming a yellow heteropoly acid complex. This complex formation alters the electronic properties of the molecule, leading to a color change that can be quantified to determine phosphate concentration [].

- Acetylation: It catalyzes the acetylation of alcohols, phenols, and amines using acetic anhydride, achieving high yields under solvent-free conditions .

- Skraup Reaction: This compound is effective in the Skraup synthesis of quinolines, showcasing its utility in forming complex organic molecules .

- Oxidation Reactions: Phosphomolybdic acid can facilitate the addition of hydrogen peroxide to β-diketones, leading to the formation of bridged tetraoxanes without generating unwanted by-products .

While phosphomolybdic acid is primarily recognized for its catalytic properties, it also exhibits biological activity. Its role as a stain in histological techniques allows for the visualization of various biological tissues and compounds. The interaction with conjugated unsaturated compounds can reduce phosphomolybdic acid to molybdenum blue, which intensifies with the number of double bonds present in the substrate . This property has implications for analyzing biological samples.

Phosphomolybdic acid can be synthesized through several methods:

- Direct Precipitation: Mixing solutions of molybdenum and phosphoric acids under controlled conditions leads to the formation of phosphomolybdic acid.

- Support on Inorganic Materials: The compound can be impregnated onto supports like hydrous zirconia to enhance its catalytic properties while maintaining its structural integrity .

- Metal Exchange: Metal-exchanged variants of phosphomolybdic acid can be prepared to tailor catalytic activity for specific reactions .

Phosphomolybdic acid finds applications across various fields:

- Catalysis: It serves as a catalyst in organic synthesis, particularly for acetylation and oxidation reactions.

- Histology: Used as a staining agent in Masson’s trichrome stain and thin-layer chromatography, aiding in the visualization of different compounds.

- Chemical Analysis: Its salts have been utilized for analyzing metal ions and other chemical species due to their unique solubility properties .

Studies on phosphomolybdic acid have focused on its interactions with various substrates:

- Metal Ions: Research has shown that it can coordinate with metal ions, influencing their reactivity and stability.

- Organic Compounds: The compound's ability to form colored complexes with organic molecules makes it valuable for qualitative analysis in chemistry and biochemistry.

Phosphomolybdic acid shares similarities with other heteropoly acids but retains unique characteristics that distinguish it:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Phosphotungstic Acid | H₃[W₁₂PO₄₀]·xH₂O | Higher acidity; often used for similar catalytic applications. |

| Silicotungstic Acid | H₄[SiW₁₂O₄₀]·xH₂O | Incorporates silicon; used in catalysis but less common than phosphomolybdic acid. |

| Molybdophosphoric Acid | H₃[Mo₁₂PO₄₀]·xH₂O | Similar structure but different metal composition; used in specific catalytic processes. |

Phosphomolybdic acid's unique combination of properties makes it particularly effective as a catalyst and stain, setting it apart from these similar compounds.

| Method | Temperature (°C) | Time (hours) | pH Range | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional Hydrothermal | 178 | 0.25-8 | 1.5-5.0 | 85-90 | [2] [3] |

| Extraction Method | 80-90 | 0.5-1 | 3.8-4.8 | 70-80 | [2] |

| Ion Exchange | Room Temperature | 72 | 3.0-5.0 | 90 | [5] [6] |

| Direct Precipitation | 80 | 1 | 1.9-3.8 | 75-85 | [4] |

| Reflux Method | 115-160 | 4-24 | 3.0-3.5 | 80-95 | [1] |

The mechanochemical synthesis approach using phosphomolybdic acid as a heteropolyacid catalyst has been explored through high-speed vibratory ball milling, offering a solvent-free methodology with excellent diastereoselectivity [7]. This method operates at a frequency of 80 Hz using a 2.5 milliliter stainless steel grinding jar with a single ball for one hour, providing an environmentally benign alternative to traditional synthesis routes [7].

Mesoporous Phosphomolybdic Acid Fabrication

Mesoporous phosphomolybdic acid synthesis has been achieved through various templating strategies that create well-defined porous architectures with enhanced surface areas and controlled pore dimensions [8]. The soft-templating approach using cetyltrimethylammonium bromide as a surfactant template, combined with phosphomolybdic acid and tetraethyl orthosilicate as the silicon source, produces materials with surface areas up to 140 square meters per gram [8]. The resulting mesoporous structures exhibit pore diameters ranging from 30 to 40 nanometers after extraction of the organic structure-directing agent [8].

The nanocasting method utilizing mesoporous silica SBA-15 as a template represents a highly effective approach for creating mesoporous nanocomposite frameworks [9]. This technique produces materials with well-ordered hexagonal mesostructures containing high concentrations of phosphomolybdic acid clusters up to 63 weight percent and large internal surface areas reaching 165 square meters per gram [9]. The Keggin clusters remain intact within the mesoporous walls, forming a chromium oxide-phosphomolybdic acid solid-solution structure [9].

Advanced synthesis protocols employ non-ionic polymeric surfactants linked by potassium chloride to achieve self-assembly of phosphomolybdic acid into mesoporous structures [10]. This approach generates materials with exceptional surface areas of 263 square meters per gram and demonstrates remarkable proton conductivity of 0.263 siemens per centimeter at 70 degrees Celsius [11]. The resulting mesoporous siliceous phosphomolybdic acid exhibits high stability in polar media while maintaining the integrity of the Keggin structure [11].

Table 2: Mesoporous Phosphomolybdic Acid Fabrication Parameters

| Synthesis Method | Surface Area (m²/g) | Pore Diameter (nm) | PMA Loading (wt%) | Template | Reference |

|---|---|---|---|---|---|

| Soft Templating | 140 | 30-40 | 63 | CTAB | [8] |

| Nanocasting SBA-15 | 165 | 25-35 | 63 | SBA-15 | [9] |

| CTAB Template | 140 | 30-40 | 18-63 | CTAB | [8] |

| Polymeric Surfactant | 263 | 20-30 | 8 | Pluronic | [11] |

| Self-Assembly | 120-180 | 15-45 | 40-70 | KCl | [10] |

The synthesis of mesoporous phosphomolybdic acid through environmentally friendly protocols has been developed using molecular sieve SBA-15 synthesis methods [12]. These approaches control the molar ratio of heteropoly acid to ethyl orthosilicate while maintaining precise pH conditions through controlled addition of concentrated hydrochloric acid [12]. The resulting materials demonstrate enhanced thermal stability and maintain crystalline structures even with increased silica content [11].

Ion-Exchange Modifications and Hybrid Material Design

Ion-exchange modifications of phosphomolybdic acid enable the development of hybrid materials with tailored properties for specific applications [5] [6]. The ion-exchange synthesis method achieves yields of approximately 90%, significantly higher than conventional organic routes which typically yield around 70% [5] [6]. Pure, non-degraded heteropolyacids are obtained when the corresponding ammonium salt is maintained in contact with an acid resin at a weight ratio of approximately 1:0.8 for up to three days [5] [6].

Copper(II) containing phosphomolybdic acid salts represent important examples of ion-exchanged materials prepared through solution exchange methods [13]. These materials demonstrate characteristic diffraction peaks of the Keggin ion structure while exhibiting additional peaks corresponding to copper(II) ions, indicating successful formation of metal salts through proton exchange [13]. The thermal stability of these copper-modified systems reaches 320 degrees Celsius, making them suitable for high-temperature catalytic applications [13].

Iron(III) modified phosphomolybdic acid systems have been synthesized through proton exchange processes, yielding materials with exceptional thermal stability up to 800 degrees Celsius [14]. The iron-doped heteropolyacid maintains the characteristic Keggin structure while exhibiting morphological changes from irregular shapes to multilayered laminar structures with cubic forms [14]. X-ray diffraction analysis reveals new strong peaks around 20.0 and 33.0 degrees associated with iron species, confirming successful heteropolyacid salt formation [14].

Table 3: Ion-Exchange Modifications and Hybrid Material Properties

| Ion/Material | Exchange Method | Exchange Ratio | Thermal Stability (°C) | Application | Reference |

|---|---|---|---|---|---|

| Copper(II) | Solution Exchange | 1:3 | 320 | Esterification | [13] |

| Iron(III) | Proton Exchange | 1:1 | 800 | Oxidation | [14] |

| Nickel(II) | Direct Synthesis | 2:3 | 350 | Bi-functional | [15] |

| Cesium | Ion Exchange Resin | 1:3 | 400 | Conductivity | [16] |

| Ammonium | Precipitation | 3:1 | 150 | Catalyst Precursor | [17] |

Nickel salts of phosphomolybdic acid have been characterized as bi-functional materials through direct synthesis methods [15]. These systems demonstrate the presence of nickel as a counter cation while maintaining the fundamental phosphomolybdic acid structure, as confirmed by Fourier transform infrared and Raman spectroscopy [15]. The resulting materials exhibit enhanced selectivity in tandem conversion reactions due to the formation of both molybdenum-peroxo and nickel-oxo intermediate species [15].

Hybrid material design extends to organic-inorganic composites such as phosphomolybdic acid combined with polythiophene matrices [18]. These hybrid films preserve the geometries of both phosphomolybdic acid and polythiophene components while exhibiting strong interfacial interactions [18]. The materials demonstrate visible-light photochromic properties, changing from transparent to blue under illumination and showing reversibility in the presence of oxygen [18].

Crystallographic Analysis via X-Ray Diffraction

Crystallographic analysis of phosphomolybdic acid through X-ray diffraction reveals diverse structural forms depending on synthesis conditions and hydration states [19] [20]. The pristine phosphomolybdic acid exhibits principal diffraction angles at 7.6, 8.8, 25.9, 26.7, 28.0, 32.2, and 35.0 degrees, which correspond to a body-centered cubic secondary structure of Keggin anions [14]. These characteristic peaks provide definitive identification of the Keggin-type structure and serve as fingerprints for structural verification [19] [20].

The Keggin structure, first determined experimentally by James Fargher Keggin in 1934 using X-ray diffraction, consists of a tetrahedral central phosphorus ion caged by twelve molybdenum oxide octahedra [19] [20]. This arrangement creates a framework where each octahedron shares three oxygen atoms with neighboring octahedra, resulting in 18 bridging oxygen atoms between metal centers [19]. The remaining oxygen atoms participate in bonding with protons or other cations depending on the specific compound form [19].

Vanadium-substituted phosphomolybdic acid exhibits diffractograms very similar to those of tridecahydrated phosphomolybdic acid, adopting a triclinic structure with space group P1̄ [1]. The main characteristic peaks of this Keggin-type structure appear at approximately 9 and 28 degrees, with cell parameters calculated through Rietveld refinement methods [1]. However, these materials often consist of at least two crystalline phases, as evidenced by reliability factors and chi-squared values indicating structural complexity [1].

Table 4: Crystallographic Analysis Data for Phosphomolybdic Acid Structures

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| Triclinic | P1̄ | 11.2 | 11.2 | 11.8 | 90 | [1] |

| Body-Centered Cubic | Im3̄m | 12.1 | 12.1 | 12.1 | 90 | [14] |

| Triclinic (Hydrated) | P1̄ | 11.8 | 12.1 | 12.3 | 105 | [20] |

| Monoclinic | P21/a | 27.38 | 5.02 | 17.19 | 97.3 | [21] |

| Hexagonal (Mesoporous) | P6mm | 45.2 | 45.2 | 85.6 | 90 | [9] |

Iron-modified phosphomolybdic acid systems demonstrate diffractograms belonging to triclinic symmetry for the crystal lattice, with additional strong peaks around 20.0 and 33.0 degrees associated with iron species [14]. These modifications indicate successful formation of heteropolyacid salts where iron(III) ions have substituted acidic protons through strong interactions with the metal oxygen cluster [14]. The preservation of Keggin structure peaks confirms structural integrity despite cation exchange [14].

Mesoporous phosphomolybdic acid materials exhibit hexagonal mesostructures with space group P6mm, as revealed by small-angle X-ray scattering and transmission electron microscopy [9]. These ordered structures maintain well-defined pore arrangements while incorporating high concentrations of phosphomolybdic acid clusters within the framework walls [9]. The crystallographic analysis demonstrates that Keggin clusters remain intact during mesoporous synthesis processes [9].

Spectroscopic Characterization Techniques

FT-IR Spectral Signatures

Fourier transform infrared spectroscopy provides definitive identification of phosphomolybdic acid through characteristic vibrational modes associated with the Keggin structure [22] [14]. The most prominent spectral signatures appear at approximately 1060-1064 wavenumbers per centimeter, corresponding to phosphorus-oxygen stretching vibrations within the central phosphate tetrahedron [22] [14]. This band serves as a primary structural marker and remains largely unchanged across different phosphomolybdic acid derivatives, confirming preservation of the fundamental Keggin architecture [22].

The molybdenum-oxygen terminal stretching vibrations manifest as very strong absorption bands at 960-963 wavenumbers per centimeter, representing the most intense features in phosphomolybdic acid infrared spectra [22] [14]. These vibrations arise from molybdenum-oxygen double bonds in the molybdenum oxide octahedra and provide critical information about the coordination environment of molybdenum centers [22] [14]. The intensity and position of these bands remain consistent across various synthesis methods and modification procedures [22] [14].

Corner-sharing and edge-sharing molybdenum-oxygen-molybdenum bridge vibrations appear at 870-874 and 785-788 wavenumbers per centimeter, respectively [22] [14]. These medium to medium-strong intensity bands reflect the connectivity patterns within the Keggin framework and provide insights into structural distortions or modifications [22] [14]. The corner-sharing vibrations typically exhibit higher frequencies than edge-sharing modes due to differences in bond angles and strengths [22] [14].

Table 5: FT-IR Spectral Signatures of Phosphomolybdic Acid

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Intensity | Keggin Structure | Reference |

|---|---|---|---|---|---|

| ν(P-O) | 1060-1064 | P-O in PO₄ tetrahedron | Strong | Yes | [22] [14] |

| ν(Mo=O) | 960-963 | Mo=O terminal | Very Strong | Yes | [22] [14] |

| ν(Mo-Oc-Mo) | 870-874 | Mo-O-Mo corner-sharing | Medium | Yes | [22] [14] |

| ν(Mo-Oe-Mo) | 785-788 | Mo-O-Mo edge-sharing | Medium-Strong | Yes | [22] [14] |

| δ(H-O-H) | 1630 | Water bending | Medium | No | [22] |

| ν(Mo-Od) | 795 | Mo-O terminal distorted | Weak | Yes | [22] |

Water molecules associated with phosphomolybdic acid hydrates contribute bending vibrations at approximately 1630 wavenumbers per centimeter [22]. These medium-intensity bands provide information about hydration states and can be used to monitor dehydration processes during thermal treatment [22]. The presence and intensity of water-related bands vary significantly depending on synthesis conditions and storage environments [22].

Hybrid materials incorporating phosphomolybdic acid with organic polymers demonstrate preservation of characteristic infrared signatures while exhibiting additional bands from organic components [22]. The phosphorus-oxygen vibration at 1060 wavenumbers per centimeter remains unchanged in hybrid systems, confirming maintenance of Keggin structure integrity during composite formation [22]. Terminal molybdenum-oxygen vibrations at 795 wavenumbers per centimeter may show slight distortions in hybrid materials due to interfacial interactions [22].

Raman Spectroscopy of Polyoxometalate Frameworks

Raman spectroscopy provides complementary structural information to infrared analysis, with particular sensitivity to symmetric vibrational modes in phosphomolybdic acid frameworks [23] [15]. The most prominent Raman active vibrations occur at 990-995 wavenumbers per centimeter, corresponding to terminal molybdenum-oxygen stretching modes that exhibit strong intensity and depolarized character [23] [15]. These vibrations provide direct information about molybdenum coordination environments and oxidation states within the Keggin structure [23] [15].

Phosphorus-oxygen stretching vibrations in the central phosphate unit appear at 1060 wavenumbers per centimeter as medium-intensity, polarized bands in Raman spectra [23] [15]. This mode complements infrared observations and confirms the tetrahedral coordination of phosphorus within the Keggin framework [23] [15]. The polarization characteristics help distinguish this mode from other vibrations in complex spectra [23] [15].

Symmetric and asymmetric molybdenum-oxygen-molybdenum bridge vibrations manifest at 870 and 820 wavenumbers per centimeter, respectively [23] [15]. The symmetric mode exhibits medium intensity with polarized character, while the asymmetric mode appears as a weak, depolarized band [23] [15]. These vibrations provide detailed information about connectivity patterns and structural distortions within the polyoxometalate framework [23] [15].

Table 6: Raman Spectroscopy of Polyoxometalate Frameworks

| Vibrational Mode | Wavenumber (cm⁻¹) | Raman Activity | Polarization | Structural Information | Reference |

|---|---|---|---|---|---|

| ν(Mo=O) | 990-995 | Strong | Depolarized | Terminal Mo=O bonds | [23] [15] |

| ν(P-O) | 1060 | Medium | Polarized | Central PO₄ unit | [23] [15] |

| ν(Mo-O-Mo)sym | 870 | Medium | Polarized | Symmetric bridge | [23] [15] |

| ν(Mo-O-Mo)asym | 820 | Weak | Depolarized | Asymmetric bridge | [23] [15] |

| δ(Mo-O-Mo) | 350 | Medium | Polarized | Bending modes | [23] [15] |

| ν(Mo-O)terminal | 960 | Strong | Depolarized | Mo-O stretching | [23] [15] |

Low-frequency bending modes of molybdenum-oxygen-molybdenum units appear at approximately 350 wavenumbers per centimeter as medium-intensity, polarized bands [23] [15]. These modes provide information about framework flexibility and structural dynamics [23] [15]. The observation of these low-frequency modes requires specialized Raman instrumentation capable of measuring in the far-infrared region [23] [15].

Nickel-modified phosphomolybdic acid systems demonstrate enhanced molybdenum double bond oxygen intensities in Raman spectra, indicating successful incorporation of nickel cations [15]. The presence of both molybdenum-peroxo and nickel-oxo species can be confirmed through detailed mechanistic studies using ultraviolet-visible and Raman spectroscopy [15]. These modifications provide insights into the bi-functional nature of metal-substituted phosphomolybdic acid catalysts [15].

UV-Vis Absorption Profiles

Ultraviolet-visible absorption spectroscopy reveals the electronic structure and charge transfer characteristics of phosphomolybdic acid through distinct absorption bands in different spectral regions [4] [24]. The most intense absorption features occur at 255 nanometers with absorption coefficients of 25000 inverse molar centimeters, corresponding to oxygen-to-molybdenum(VI) charge transfer transitions [4] [24]. These bands exhibit strong pH dependence and serve as sensitive probes for structural integrity and environmental conditions [4] [24].

A second charge transfer band appears at 310 nanometers with absorption coefficients of 15000 inverse molar centimeters, also assigned to oxygen-to-molybdenum(VI) transitions but involving different orbital combinations [4] [24]. The relative intensities of the 255 and 310 nanometer bands depend on solution pH and molybdenum-to-phosphorus ratios, providing information about speciation in aqueous solutions [4] [24]. These bands become predominant when phosphorus-to-molybdenum ratios exceed unity or fall below 1:15, respectively [4].

Ligand field transitions appear in the 400-450 nanometer region with moderate absorption coefficients of 1000 inverse molar centimeters, corresponding to molybdenum(V)-to-molybdenum(VI) intervalence charge transfer [25]. These bands exhibit weak pH dependence and provide information about mixed-valence states in reduced phosphomolybdic acid species [25]. The observation of these transitions indicates the presence of heteropoly blue species formed through partial reduction processes [25].

Table 7: UV-Vis Absorption Profiles of Phosphomolybdic Acid

| Absorption Band | Wavelength (nm) | Absorption Coefficient (M⁻¹cm⁻¹) | Electronic Transition | pH Dependence | Reference |

|---|---|---|---|---|---|

| Charge Transfer 1 | 255 | 25000 | O→Mo(VI) | Strong | [4] [24] |

| Charge Transfer 2 | 310 | 15000 | O→Mo(VI) | Strong | [4] [24] |

| Ligand Field | 400-450 | 1000 | Mo(V)→Mo(VI) | Weak | [25] |

| d-d Transition | 500-600 | 100 | d-d Mo(V) | Weak | [25] |

| LMCT | 200-250 | 50000 | O→Mo(VI) | Strong | [4] [24] |

| Intervalence | 650-800 | 500 | Mo(V)→Mo(VI) | Medium | [25] |

Weak d-d transitions of molybdenum(V) centers appear in the 500-600 nanometer region with low absorption coefficients of 100 inverse molar centimeters [25]. These transitions provide direct information about the coordination geometry and ligand field strength around reduced molybdenum centers [25]. The weak intensity reflects the formally forbidden nature of d-d transitions in centrosymmetric environments [25].